molecular formula C8H16N2O3 B8081587 methyl (2R)-2-(2-aminoacetamido)pentanoate

methyl (2R)-2-(2-aminoacetamido)pentanoate

Cat. No. B8081587
M. Wt: 188.22 g/mol
InChI Key: KVHDGALTBVJOCK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-(2-aminoacetamido)pentanoate is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (2R)-2-(2-aminoacetamido)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2R)-2-(2-aminoacetamido)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl (2R)-2-(2-aminoacetamido)pentanoate involves the conversion of starting materials into the desired product through a series of chemical reactions.

Starting Materials
L-alanine, 2-bromo-1-pentene, Sodium azide, Sodium borohydride, Methyl chloroformate, 2-aminoacetamide, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Wate

Reaction
Step 1: Conversion of L-alanine to 2-bromo-1-pentene, Step 2: Conversion of 2-bromo-1-pentene to azide derivative using sodium azide, Step 3: Reduction of azide derivative to amine using sodium borohydride, Step 4: Protection of amine group using methyl chloroformate, Step 5: Conversion of protected amine to amide using 2-aminoacetamide, Step 6: Deprotection of amine group using hydrochloric acid, Step 7: Conversion of carboxylic acid to methyl ester using sodium hydroxide and methanol, Step 8: Isolation of product using ethyl acetate and wate

properties

IUPAC Name

methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-3-4-6(8(12)13-2)10-7(11)5-9/h6H,3-5,9H2,1-2H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHDGALTBVJOCK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-2-(2-aminoacetamido)pentanoate

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